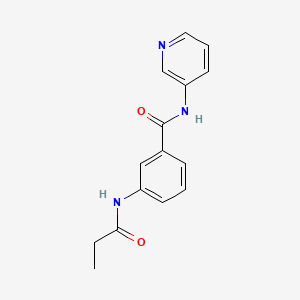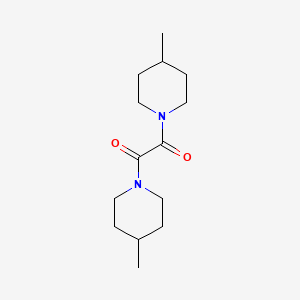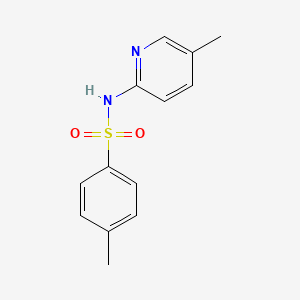
N,N'-bis(6-methylpyridin-2-yl)biphenyl-2,2'-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2’-BIS(6-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two carboxamide groups, each linked to a 6-methylpyridin-2-yl moiety. Its intricate structure allows for diverse chemical interactions, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’-BIS(6-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the coupling of 6-methylpyridin-2-yl derivatives with biphenyl-2,2’-dicarboxylic acid under specific conditions. The reaction often requires the use of catalysts, such as palladium or copper, and may involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity N2,N2’-BIS(6-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE .
Chemical Reactions Analysis
Types of Reactions
N2,N2’-BIS(6-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N2,N2’-BIS(6-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N2,N2’-BIS(6-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis((6-methoxylpyridin-2-yl)methylene)-p-phenylenediimine: Similar in structure but with methoxy groups instead of methyl groups.
1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide: Contains an isoindoline core instead of a biphenyl core.
2,6-bis(N-methylbenzimidazol-2-yl)pyridine: Features benzimidazole groups instead of carboxamide groups.
Uniqueness
N2,N2’-BIS(6-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE stands out due to its biphenyl core and carboxamide linkages, which provide unique electronic and steric properties. These characteristics make it particularly effective in forming stable metal complexes and interacting with biological targets .
Properties
Molecular Formula |
C26H22N4O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-[2-[(6-methylpyridin-2-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C26H22N4O2/c1-17-9-7-15-23(27-17)29-25(31)21-13-5-3-11-19(21)20-12-4-6-14-22(20)26(32)30-24-16-8-10-18(2)28-24/h3-16H,1-2H3,(H,27,29,31)(H,28,30,32) |
InChI Key |
LYRUFIDCQDWYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC4=CC=CC(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Amino-6-(3-toluidino)-1,3,5-triazin-2-yl]methyl 4-morpholinecarbodithioate](/img/structure/B11177210.png)

![N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide](/img/structure/B11177217.png)

![N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11177230.png)
![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}pentanamide](/img/structure/B11177233.png)
![N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide](/img/structure/B11177240.png)
![(3Z)-3-[2-(4,6-bis{[4-(propan-2-yl)phenyl]amino}-1,3,5-triazin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11177243.png)
![7-[(Dimethylamino)methyl]-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-OL](/img/structure/B11177250.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide](/img/structure/B11177275.png)
![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11177280.png)

![3,5-dimethoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11177305.png)
![Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate](/img/structure/B11177320.png)
